molecular formula C10H12ClN3O B11805019 (2-Chloro-6-methylpyrimidin-4-yl)(pyrrolidin-1-yl)methanone

(2-Chloro-6-methylpyrimidin-4-yl)(pyrrolidin-1-yl)methanone

Cat. No.: B11805019
M. Wt: 225.67 g/mol
InChI Key: YHARNZANZMPTDF-UHFFFAOYSA-N
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Description

(2-Chloro-6-methylpyrimidin-4-yl)(pyrrolidin-1-yl)methanone is a chemical compound that features a pyrimidine ring substituted with a chloro and methyl group, and a pyrrolidine ring attached via a methanone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-6-methylpyrimidin-4-yl)(pyrrolidin-1-yl)methanone typically involves the reaction of 2-chloro-6-methylpyrimidine with pyrrolidine in the presence of a suitable base and solvent. The reaction conditions often include heating the mixture to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-6-methylpyrimidin-4-yl)(pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

Chemistry

In chemistry, (2-Chloro-6-methylpyrimidin-4-yl)(pyrrolidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical spaces and the development of novel compounds .

Biology and Medicine

Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents .

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its properties can be tailored for specific applications, such as in the development of new polymers or coatings .

Mechanism of Action

The mechanism of action of (2-Chloro-6-methylpyrimidin-4-yl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. The pyrimidine ring can bind to nucleic acids or proteins, while the pyrrolidine ring can enhance binding affinity and specificity. The compound may modulate various biological pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-6-methylpyrimidine: Lacks the pyrrolidine ring but shares the pyrimidine core.

    Pyrrolidin-1-ylmethanone: Contains the pyrrolidine ring but lacks the pyrimidine core.

    2-Chloro-4-methylpyrimidine: Similar structure but different substitution pattern.

Uniqueness

(2-Chloro-6-methylpyrimidin-4-yl)(pyrrolidin-1-yl)methanone is unique due to the combination of the pyrimidine and pyrrolidine rings, which imparts distinct chemical and biological properties. This combination allows for versatile applications and the potential for novel interactions with biological targets.

Properties

Molecular Formula

C10H12ClN3O

Molecular Weight

225.67 g/mol

IUPAC Name

(2-chloro-6-methylpyrimidin-4-yl)-pyrrolidin-1-ylmethanone

InChI

InChI=1S/C10H12ClN3O/c1-7-6-8(13-10(11)12-7)9(15)14-4-2-3-5-14/h6H,2-5H2,1H3

InChI Key

YHARNZANZMPTDF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)Cl)C(=O)N2CCCC2

Origin of Product

United States

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